Cas no 87657-77-0 (Oxyphyllacinol)

Oxyphyllacinol 化学的及び物理的性質
名前と識別子
-
- 1-(4-hydroxy-3-methoxyphenyl)-7-phenyl-3-heptanol
- oxyphyllacinol
- α-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]benzenepentanol (ACI)
- Benzenepentanol?
- CS-0202400
- F82995
- HY-N9633
- AKOS040768046
- DA-66422
- 4-(3-hydroxy-7-phenyl-heptyl)-2-methoxy-phenol
- 4-(3-hydroxy-7-phenylheptyl)-2-methoxyphenol
- 87657-77-0
- MS-24621
- Oxyphyllacinol
-
- MDL: MFCD34593644
- インチ: 1S/C20H26O3/c1-23-20-15-17(12-14-19(20)22)11-13-18(21)10-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,12,14-15,18,21-22H,5-6,9-11,13H2,1H3
- InChIKey: DHUCMVAZNHOIPY-UHFFFAOYSA-N
- ほほえんだ: OC1C(OC)=CC(CCC(CCCCC2C=CC=CC=2)O)=CC=1
計算された属性
- せいみつぶんしりょう: 314.18819469g/mol
- どういたいしつりょう: 314.18819469g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 9
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 49.7Ų
Oxyphyllacinol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC60026-100mg |
Benzenepentanol |
87657-77-0 | >98% | 100mg |
$200.0 | 2023-09-15 | |
MedChemExpress | HY-N9633-10mg |
Oxyphyllacinol |
87657-77-0 | 98.14% | 10mg |
¥2200 | 2024-07-20 | |
MedChemExpress | HY-N9633-10mM*1 mL in DMSO |
Oxyphyllacinol |
87657-77-0 | 98.14% | 10mM*1 mL in DMSO |
¥1650 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1273070-25mg |
Oxyphyllacinol |
87657-77-0 | 98% | 25mg |
¥5850.00 | 2024-04-27 | |
1PlusChem | 1P0220WV-25mg |
Oxyphyllacinol |
87657-77-0 | 98% | 25mg |
$552.00 | 2024-04-20 | |
Aaron | AR022157-10mg |
Oxyphyllacinol |
87657-77-0 | 98% | 10mg |
$297.00 | 2025-02-13 | |
Aaron | AR022157-25mg |
Oxyphyllacinol |
87657-77-0 | 98% | 25mg |
$606.00 | 2025-02-13 | |
Ambeed | A1487536-5mg |
4-(3-Hydroxy-7-phenylheptyl)-2-methoxyphenol |
87657-77-0 | 98% | 5mg |
$229.0 | 2024-04-15 | |
TargetMol Chemicals | T78498-1mg |
Oxyphyllacinol |
87657-77-0 | 1mg |
¥ 497 | 2024-07-24 | ||
TargetMol Chemicals | T78498-500mg |
Oxyphyllacinol |
87657-77-0 | 500mg |
¥ 14500 | 2024-07-24 |
Oxyphyllacinol 合成方法
ごうせいかいろ 1
1.2 0 °C; 3 h, 0 °C → rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ; rt
ごうせいかいろ 2
2.1 -
3.1 -
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
5.1 Reagents: Sodium borohydride Solvents: Methanol ; rt
ごうせいかいろ 3
1.2 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 12 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 40 °C; 1 h, 40 °C; 40 °C → 0 °C
4.2 0 °C; 3 h, 0 °C → rt
5.1 Reagents: Sodium borohydride Solvents: Methanol ; rt
ごうせいかいろ 4
2.1 Reagents: Hydrogen Catalysts: Palladium
3.1 Reagents: Sodium borohydride Solvents: Methanol ; rt
ごうせいかいろ 5
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 12 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt
5.1 Reagents: Carbon monoxide , Selenium ; 30 atm, 50 - 100 °C
6.1 Reagents: Sodium borohydride Solvents: Methanol ; rt
ごうせいかいろ 6
2.1 Reagents: Sodium borohydride Solvents: Methanol ; rt
ごうせいかいろ 7
2.1 Reagents: Sodium borohydride Solvents: Methanol ; rt
ごうせいかいろ 8
2.1 Reagents: Carbon monoxide , Selenium ; 30 atm, 50 - 100 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ; rt
ごうせいかいろ 9
2.1 Reagents: Carbon monoxide , Selenium ; 30 atm, 50 - 100 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ; rt
ごうせいかいろ 10
2.1 -
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
4.1 Reagents: Sodium borohydride Solvents: Methanol ; rt
ごうせいかいろ 11
2.1 Reagents: Manganese oxide (Mn3O4) Solvents: Pentane ; 2 h, reflux
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 10 min, rt
4.1 Reagents: Carbon monoxide , Selenium ; 30 atm, 50 - 100 °C
5.1 Reagents: Sodium borohydride Solvents: Methanol ; rt
ごうせいかいろ 12
1.2 Solvents: Dichloromethane ; 5 °C; 1 h, 5 °C; 5 °C → rt; 12 h, rt
2.1 rt; 12 h, 100 °C
3.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
3.2 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 12 h, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0.5 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt
6.1 Reagents: Carbon monoxide , Selenium ; 30 atm, 50 - 100 °C
7.1 Reagents: Sodium borohydride Solvents: Methanol ; rt
ごうせいかいろ 13
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 40 °C; 1 h, 40 °C; 40 °C → 0 °C
2.2 0 °C; 3 h, 0 °C → rt
3.1 Reagents: Sodium borohydride Solvents: Methanol ; rt
ごうせいかいろ 14
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 40 °C; 1 h, 40 °C; 40 °C → 0 °C
3.2 0 °C; 3 h, 0 °C → rt
4.1 Reagents: Sodium borohydride Solvents: Methanol ; rt
ごうせいかいろ 15
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 12 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0.5 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 40 °C; 1 h, 40 °C; 40 °C → 0 °C
5.2 0 °C; 3 h, 0 °C → rt
6.1 Reagents: Sodium borohydride Solvents: Methanol ; rt
ごうせいかいろ 16
ごうせいかいろ 17
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 40 °C; 1 h, 40 °C; 40 °C → 0 °C
2.2 0 °C; 3 h, 0 °C → rt
3.1 Reagents: Sodium borohydride Solvents: Methanol ; rt
ごうせいかいろ 18
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 10 min, rt
3.1 Reagents: Carbon monoxide , Selenium ; 30 atm, 50 - 100 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ; rt
ごうせいかいろ 19
2.1 Solvents: Tetrahydrofuran ; 20 min, -78 °C
3.1 Reagents: Manganese oxide (Mn3O4) Solvents: Pentane ; 2 h, reflux
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 10 min, rt
5.1 Reagents: Carbon monoxide , Selenium ; 30 atm, 50 - 100 °C
6.1 Reagents: Sodium borohydride Solvents: Methanol ; rt
Oxyphyllacinol Raw materials
- 2-chloroacetyl chloride
- 4-(benzyloxy)-3-methoxybenzaldehyde
- Yakuchinone A
- 2-Propenal, 3-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]-, (2E)-
- tert-butyl(chloro)dimethylsilane
- 2-chloro-N-methoxy-N-methyl-acetamide
- (1E)-1-(4-hydroxy-3-methoxyphenyl)-7-phenylhept-1-en-3-one
- 1-Bromo-4-phenylbutane
- Benzenepropanamide, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,3-dimethoxy-N-methyl-
- 2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-methoxy-N-methyl-, (2E)-
- 1-Hepten-3-one, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]-7-phenyl-, (1E)-
- 6-Phenylhexan-2-one
- Cadmium, dimethyl-
- Benzenepentanol, α-[(1E)-2-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]ethenyl]-
- Vanillin
- Coniferaldehyde
- Magnesium, bromo(4-phenylbutyl)-
- (1E)-1-[3-Methoxy-4-(phenylmethoxy)phenyl]-7-phenyl-1-hepten-3-one
- 3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]-N-methoxy-N-methyl-2-propenamide
- 4-Phenyl-1-butanol
- N,O-Dimethylhydroxylamine hydrochloride
- 2-diethoxyphosphoryl-N-(methoxymethyl)acetamide
- Methoxy-4-(1,1-dimethylethyl)dimethylsilyloxy-3-benzaldehyde
- 5-Phenylvaleric acid
- t-Butyldimethylsilyl Trifluoromethanesulfonate
- 5-phenylpentanoyl chloride
Oxyphyllacinol Preparation Products
Oxyphyllacinol サプライヤー
Oxyphyllacinol 関連文献
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
Oxyphyllacinolに関する追加情報
Introduction to Oxyphyllacinol (CAS No. 87657-77-0)
Oxyphyllacinol, a naturally occurring compound with the chemical identifier CAS No. 87657-77-0, has garnered significant attention in the field of pharmaceutical research due to its unique biochemical properties and potential therapeutic applications. This compound, which belongs to the flavonoid family, has been extensively studied for its pharmacological effects, particularly in the context of cardiovascular health and anti-inflammatory responses. The structural complexity of Oxyphyllacinol contributes to its multifaceted biological activities, making it a subject of intense interest among researchers.
Recent advancements in chemical biology have highlighted the role of Oxyphyllacinol in modulating cellular signaling pathways associated with oxidative stress and inflammation. Studies have demonstrated that this compound exhibits potent antioxidant properties, which are crucial in mitigating damage caused by reactive oxygen species (ROS). The ability of Oxyphyllacinol to scavenge free radicals and inhibit the production of inflammatory mediators has positioned it as a promising candidate for the development of novel therapeutic agents.
The pharmacokinetic profile of Oxyphyllacinol has also been a focus of research, with investigations into its absorption, distribution, metabolism, and excretion (ADME) characteristics. Preliminary findings suggest that Oxyphyllacinol exhibits good bioavailability and stable metabolic pathways, which are essential for its clinical efficacy. Additionally, its low toxicity profile makes it a favorable candidate for further development into a safe and effective pharmaceutical product.
In vitro studies have revealed that Oxyphyllacinol interacts with various biological targets, including enzymes and receptors involved in metabolic regulation. Its ability to modulate these targets has implications for the treatment of metabolic disorders such as diabetes and hyperlipidemia. Furthermore, research indicates that Oxyphyllacinol may have neuroprotective effects, making it a potential candidate for the management of neurodegenerative diseases like Alzheimer's and Parkinson's.
The synthesis and isolation of Oxyphyllacinol have been optimized through advanced chemical methodologies, ensuring high purity and yield. Techniques such as chromatography and spectroscopy have been employed to characterize the compound's structure and confirm its identity. These advancements in synthetic chemistry have facilitated further research into the compound's biological activities and potential therapeutic applications.
The regulatory landscape for the development of new pharmaceuticals necessitates rigorous testing and validation. Current studies on Oxyphyllacinol are focused on addressing these regulatory requirements through comprehensive preclinical trials. These trials aim to evaluate the compound's safety and efficacy in animal models before human clinical trials can commence. The results from these trials will provide critical insights into the potential of Oxyphyllacinol as a therapeutic agent.
The growing body of evidence supporting the therapeutic potential of Oxyphyllacinol has attracted significant interest from both academic researchers and pharmaceutical companies. Collaborative efforts between these entities are expected to accelerate the development process, bringing this promising compound closer to clinical application. The integration of computational modeling and high-throughput screening techniques is also enhancing our understanding of how Oxyphyllacinol interacts with biological systems.
The future prospects for Oxyphyllacinol are bright, with ongoing research exploring its potential applications in various therapeutic areas. As our understanding of its mechanisms of action continues to evolve, so too will its potential as a therapeutic agent. The combination of traditional pharmacological approaches with cutting-edge biotechnological innovations is poised to unlock new possibilities for this remarkable compound.
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